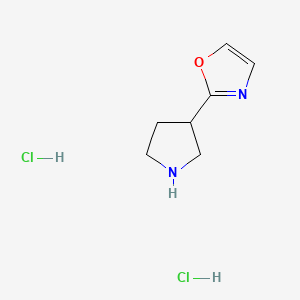

2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-3-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATWTWKVDFWFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CO2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 2-(pyrrolidin-3-yl)-1,3-oxazole Dihydrochloride (B599025)

The construction of the 2-(pyrrolidin-3-yl)-1,3-oxazole scaffold necessitates a carefully planned synthetic sequence. The total synthesis can be approached through various routes, primarily involving the formation of the pyrrolidine (B122466) and oxazole (B20620) rings and their subsequent linkage.

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of the target molecule reveals several key disconnection points. The most straightforward approach involves disconnecting the C-N bond of the pyrrolidine ring or the C-O/C-N bonds of the oxazole ring. A common strategy is to disconnect the molecule into a functionalized pyrrolidine precursor and a synthon that will form the oxazole ring.

One plausible retrosynthetic pathway begins by disconnecting the oxazole ring from the pyrrolidine moiety at the C2 position of the oxazole. This leads to a key intermediate, a 3-functionalized pyrrolidine derivative, such as N-Boc-pyrrolidine-3-carboxamide or N-Boc-3-cyanopyrrolidine. These precursors can then be cyclized with an appropriate C1 or C2 synthon to form the oxazole ring.

Another strategy involves the disconnection of the pyrrolidine ring itself, starting from an acyclic precursor that can be cyclized to form the five-membered ring with the desired substitution pattern.

Exploration of Precursor Synthesis Routes and Intermediates

The synthesis of the crucial pyrrolidine precursors is a critical aspect of the total synthesis. For instance, N-Boc-3-pyrrolidinone is a versatile starting material. chemicalbook.com It can be synthesized from various precursors, including the oxidation of N-Boc-3-hydroxypyrrolidine. chemicalbook.com

From N-Boc-3-pyrrolidinone, several key intermediates can be prepared:

N-Boc-3-cyanopyrrolidine: This can be synthesized from N-Boc-3-pyrrolidinone via formation of the corresponding tosylhydrazone followed by treatment with a cyanide source. A method for synthesizing N-Boc-3-cyanopyrrolidine from 3-cyanopyrrolidine has been described, which involves the protection of the secondary amine with a Boc group. google.com

N-Boc-pyrrolidine-3-carboxamide: This intermediate can be prepared from N-Boc-pyrrolidine-3-carboxylic acid through standard amide coupling reactions.

Once these precursors are in hand, the oxazole ring can be constructed using established methodologies. Two prominent methods are the Robinson-Gabriel synthesis and the Van Leusen reaction.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone. organic-chemistry.orgwikipedia.org In this context, the pyrrolidine-3-carboxamide would need to be converted to an α-acylamino ketone intermediate.

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) to convert an aldehyde into an oxazole. ijpsonline.comnih.gov Therefore, a precursor such as N-Boc-3-formylpyrrolidine would be required. The synthesis of N-Boc-3-formylpyrrolidine can be achieved by the reduction of N-Boc-3-cyanopyrrolidine. google.com

A plausible synthetic route would involve the following steps:

Protection of a suitable pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) with a Boc group.

Conversion of the protected pyrrolidine into a key intermediate such as N-Boc-3-cyanopyrrolidine or N-Boc-pyrrolidine-3-carboxamide.

Formation of the oxazole ring using a method like the Van Leusen reaction with the corresponding aldehyde precursor or another suitable cyclization strategy.

Deprotection of the N-Boc group and subsequent formation of the dihydrochloride salt. Mild deprotection methods for the N-Boc group are available. wikipedia.org

Optimization of Reaction Conditions and Yields for Scalability

For any synthetic route to be viable for larger-scale production, optimization of reaction conditions is paramount. Key parameters that require careful consideration include the choice of solvents, temperature, reaction time, and catalysts. For instance, in the Van Leusen oxazole synthesis, the choice of base and solvent can significantly impact the yield. nih.gov Similarly, for the protection and deprotection steps, conditions must be chosen to maximize yield and minimize side reactions. A scalable synthesis of oxazoles directly from carboxylic acids has been reported, which could be applicable. nih.gov

| Step | Reaction | Reagents and Conditions | Potential for Optimization |

| 1 | Protection | 3-Hydroxypyrrolidine, (Boc)₂O, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Base, solvent, and temperature screening to maximize yield and minimize di-Boc formation. |

| 2 | Oxidation | N-Boc-3-hydroxypyrrolidine, Oxidizing agent (e.g., DMP, Swern) | Choice of oxidizing agent for mildness, yield, and ease of work-up. |

| 3 | Cyanation | N-Boc-3-pyrrolidinone, Tosylhydrazine, KCN | Temperature control and purification method to handle toxic reagents safely. |

| 4 | Oxazole formation | N-Boc-3-formylpyrrolidine, TosMIC, K₂CO₃, MeOH | Base concentration, reaction time, and temperature to improve yield and reduce byproducts. |

| 5 | Deprotection/Salt Formation | N-Boc-3-(oxazol-2-yl)pyrrolidine, HCl in a suitable solvent (e.g., dioxane, ether) | Concentration of HCl and solvent choice to ensure complete deprotection and salt precipitation. |

Stereoselective Synthesis Strategies

The pyrrolidine ring in 2-(pyrrolidin-3-yl)-1,3-oxazole contains a stereocenter at the 3-position. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the compound, which is often a requirement for pharmaceutical applications.

Asymmetric Synthesis of Chiral Pyrrolidine Moieties

Several strategies have been developed for the asymmetric synthesis of chiral 3-substituted pyrrolidines.

From the Chiral Pool: A common approach is to start from readily available chiral precursors such as L- or D-proline or 4-hydroxyproline. mdpi.com These natural amino acids provide a stereodefined starting point for the synthesis of more complex pyrrolidine derivatives.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool. For instance, the asymmetric deprotonation of N-Boc pyrrolidine using a chiral base like (-)-sparteine, followed by quenching with an electrophile, can provide access to enantioenriched 2-substituted pyrrolidines. researchgate.netrsc.org While this provides 2-substitution, similar principles can be applied for 3-substitution. A one-pot photoenzymatic synthesis route has been reported for N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxypyrrolidine with high enantiomeric excess. nih.gov

Enzymatic Resolution: Racemic mixtures of pyrrolidine derivatives can be resolved using enzymes. For example, the enzymatic optical resolution of N-benzyl-3-pyrrolidinol has been demonstrated using lipase Amano P, which selectively acetylates the (R)-enantiomer. organic-chemistry.org

A practical approach to obtaining a chiral pyrrolidine precursor could involve the stereoselective reduction of N-Boc-3-pyrrolidinone using a chiral reducing agent or a biocatalyst. nih.gov

Diastereoselective Control in Key Reaction Steps

When a chiral pyrrolidine precursor is used, it is important to control the stereochemistry in subsequent reaction steps to avoid epimerization or the formation of diastereomers if new stereocenters are created. Diastereoselective synthesis of substituted pyrrolidines has been achieved through various methods, including multicomponent reactions and intramolecular aminooxygenation of alkenes. nih.govmdpi.comacs.org

For the synthesis of 2-(pyrrolidin-3-yl)-1,3-oxazole, if a chiral 3-functionalized pyrrolidine is used, the subsequent oxazole formation step should ideally proceed without affecting the existing stereocenter. Reactions like the Van Leusen synthesis or the Robinson-Gabriel synthesis are generally not expected to racemize a stereocenter at the 3-position of the pyrrolidine ring, as the reaction occurs at a remote functional group.

The choice of reagents and reaction conditions can influence the diastereoselectivity of certain reactions. For example, in the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, the stereochemical outcome can be controlled by the choice of catalyst and the nature of the substituents on the reactants. acs.org

| Strategy | Description | Key Intermediates/Reagents |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | L- or D-proline, 4-hydroxyproline |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Chiral bases (e.g., (-)-sparteine), chiral reducing agents, enzymes (e.g., transaminases, reductases) |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using an enzyme. | Lipases, proteases |

Green Chemistry Principles in Synthetic Route Design

The synthesis of complex heterocyclic molecules like 2-(pyrrolidin-3-yl)-1,3-oxazole is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Research efforts are directed toward minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Development of Solvent-Free or Aqueous Reaction Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate environmental impact, researchers are exploring solvent-free "grinding" techniques and the use of water as a reaction medium. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals in the synthesis of oxazole derivatives. For instance, microwave irradiation has been successfully used for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and aromatic acids in the presence of catalysts like thionyl chloride or phosphorus oxychloride, often under solvent-free conditions. researchgate.net This approach significantly reduces reaction times and eliminates the need for conventional, often toxic, solvents. researchgate.netijpsonline.com Similarly, reactions in aqueous media, sometimes catalyzed by agents like pyridinium hydrobromide perbromide, have been developed for synthesizing certain oxazole precursors. ijpsonline.com

Implementation of Catalytic Methods for Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and yield while minimizing waste. The synthesis of the 1,3-oxazole core can be achieved through various catalytic methods. Metal-catalyzed reactions, in particular, have received significant attention. asccindapur.com

Copper Catalysis: Copper catalysts have been employed for the synthesis of 2-phenyl-4,5-substituted oxazoles. These reactions may involve a 5-endo cyclization process facilitated by a silver carbonate catalyst in the final step. ijpsonline.com

Palladium and Nickel Catalysis: Palladium and nickel catalysts are instrumental in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the one-pot synthesis of trisubstituted oxazoles by coupling with boronic acids, providing excellent yields. ijpsonline.com

Gold and Rhodium Catalysis: Gold and rhodium catalysts are effective in mediating cycloisomerization reactions of propargylic amides to form polysubstituted oxazoles under mild conditions. ijpsonline.comresearchgate.net

These catalytic approaches offer high efficiency and are crucial for developing sustainable synthetic routes to complex oxazole-containing compounds. asccindapur.com

Derivatization and Analog Library Synthesis

To explore the structure-activity relationships and develop new chemical entities, the core structure of 2-(pyrrolidin-3-yl)-1,3-oxazole can be systematically modified. This involves the strategic derivatization of both the pyrrolidine and oxazole rings and the introduction of specific functionalities for further conjugation.

Strategic Modification of the Pyrrolidine Ring System

The pyrrolidine ring is a versatile scaffold found in numerous natural products and pharmaceuticals. wikipedia.orgmdpi.com Its saturated, sp³-rich structure allows for three-dimensional diversity, which is highly valuable in drug discovery. nih.gov Modifications can be introduced at various positions.

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for modification. It can be readily N-acylated or N-alkylated to introduce a wide variety of substituents, altering the compound's steric and electronic properties.

Carbon Skeleton Modification: The carbon backbone of the pyrrolidine ring can be substituted to create stereochemically complex analogs. This is often achieved by starting with chiral precursors like proline or 4-hydroxyproline. nih.gov Methods such as 1,3-dipolar cycloadditions are also fundamental in constructing substituted pyrrolidine rings with high regio- and diastereoselectivity. nih.govresearchgate.net

| Modification Site | Type of Reaction | Potential Substituents Introduced |

| Pyrrolidine Nitrogen | N-Acylation, N-Alkylation | Alkyl chains, Aryl groups, Heterocyclic moieties |

| Pyrrolidine Carbon | Cycloaddition, Functionalization of precursors | Hydroxyl groups, Methyl groups, Spirocyclic systems |

Exploration of Substitutions on the 1,3-Oxazole Ring

The aromatic 1,3-oxazole ring offers distinct opportunities for derivatization. The reactivity of the C2, C4, and C5 positions can be exploited to introduce a range of substituents. thepharmajournal.com

Substitution at C2, C4, and C5: The ease of displacing halogens from the oxazole ring follows the order C2 >> C4 > C5, making the C2 position particularly suitable for nucleophilic substitution. thepharmajournal.com Electrophilic substitution typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. thepharmajournal.com

Metal-Mediated Cross-Coupling: Halogenated oxazoles can serve as precursors for cross-coupling reactions like the Suzuki or Stille reactions. This allows for the introduction of aryl, heteroaryl, or alkenyl groups at specific positions on the oxazole ring, significantly expanding the chemical diversity of the analog library. nih.gov For example, a "halogen dance" isomerization can be used to create a reactive 5-lithio-4-bromo-oxazole intermediate, which can then react with various electrophiles or undergo Negishi cross-coupling. nih.gov

| Oxazole Position | Synthetic Strategy | Potential Substituents |

| C2 | Nucleophilic Substitution, Deprotonation/Metalation | Amines, Alkoxy groups, Aryl groups |

| C4 | Halogenation, Cross-Coupling | Halogens, Phenyl groups |

| C5 | Electrophilic Substitution, Metalation, Cross-Coupling | Nitro groups, Acyl groups, Alkenyl groups |

Introduction of Functional Handles for Bioconjugation and Probe Development

For applications in chemical biology, it is often necessary to attach the core molecule to proteins, nucleic acids, or fluorescent dyes. This is achieved by incorporating "functional handles"—chemically reactive groups that can participate in specific ligation reactions.

These handles can be introduced on either the pyrrolidine or oxazole ring through the derivatization strategies mentioned above. For example, an N-acylation of the pyrrolidine ring with a molecule containing a terminal alkyne or azide would prepare the compound for copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Similarly, introducing a carboxylic acid or an amine onto the oxazole ring would allow for standard amide bond formation, enabling conjugation to biological macromolecules.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a critical first step in understanding the three-dimensional structure of a molecule, which dictates its biological activity. This process involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like 2-(pyrrolidin-3-yl)-1,3-oxazole, the rotational freedom around the single bond connecting the pyrrolidine (B122466) and oxazole (B20620) rings would be a key area of investigation.

Energy landscape mapping provides a comprehensive visualization of all possible conformations and their corresponding potential energies. nih.gov Techniques such as replica exchange molecular dynamics (REMD) can be employed to explore this landscape thoroughly. nih.gov For related heterocyclic systems, computational software like OMEGA, HYPERCHEM, and MOPAC have been used for comparative conformational analysis. nih.gov Such studies help in identifying the most energetically favorable conformers that are likely to interact with biological targets. nih.gov

Table 1: Illustrative Conformational Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 0 | 5.0 | 5 |

| 60 | 2.1 | 20 |

| 120 | 0.0 | 50 |

| 180 | 0.5 | 25 |

Note: This table is a hypothetical representation of a conformational energy profile for a molecule with a single rotatable bond and is intended for illustrative purposes only.

Molecular Docking Simulations for Putative Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Once a putative biological target is identified, molecular docking simulations can elucidate the specific interactions between the ligand and the protein's binding site. For instance, in studies of 1,3-oxazole derivatives as potential anticancer agents, docking simulations were used to understand their interactions with the colchicine (B1669291) binding site of tubulin. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for binding affinity. The analysis of these interactions can guide the optimization of the ligand for improved potency and selectivity.

Beyond predicting the binding pose, docking algorithms can also estimate the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki) or binding free energy (ΔG). These predictions help in ranking potential drug candidates. For example, computational studies on 1,3,4-oxadiazole (B1194373) derivatives targeting VEGFR2 involved re-docking a known co-crystal ligand to validate the docking protocol before screening new compounds. mdpi.com This validation step is crucial for ensuring the reliability of the binding affinity predictions.

Table 2: Example of Molecular Docking Results for a Hypothetical Ligand

| Protein Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Kinase A | -9.5 | 50 | ASP184, LYS72, GLU91 |

| Protease B | -8.2 | 250 | HIS41, CYS145 |

| Receptor C | -7.1 | 900 | TYR102, PHE258 |

Note: This table provides a hypothetical example of molecular docking results to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Predictive QSAR models are developed using a training set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For a series of 1,3-oxazole derivatives with inhibitory effects on cancer cell lines, predictive QSAR models were successfully built using Associative Neural Networks (ANN). nih.gov These models demonstrated high accuracy on both training and test sets, indicating their predictive power. nih.gov

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are most influential in determining biological activity. These descriptors can be physicochemical (e.g., logP, molecular weight, polar surface area) or steric (e.g., molecular shape, volume). In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are correlated with their activity. researchgate.net Identifying these key descriptors provides valuable insights into the mechanism of action and guides the design of new compounds with enhanced activity.

Table 3: Common Molecular Descriptors in QSAR

| Descriptor Type | Example | Relevance to Biological Activity |

| Physicochemical | LogP (Lipophilicity) | Membrane permeability, target binding |

| Electronic | Dipole Moment | Strength of polar interactions |

| Steric | Molecular Volume | Fit within the binding pocket |

| Topological | Wiener Index | Molecular branching and size |

Molecular Dynamics Simulations for Ligand-Target Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a detailed view of the dynamic interactions between a ligand, such as 2-(pyrrolidin-3-yl)-1,3-oxazole, and its biological target, typically a protein. These simulations are instrumental in understanding the stability of the ligand-protein complex, identifying key binding interactions, and observing conformational changes that may occur upon binding.

The primary goal of performing MD simulations on a ligand-target complex is to assess the stability of the ligand's binding pose, which is often initially predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely bound to the active site or if it dissociates. Key metrics analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates conformational stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein.

For a hypothetical complex of 2-(pyrrolidin-3-yl)-1,3-oxazole with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The trajectory of the simulation would be analyzed to monitor the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the complex. This information is critical for understanding the determinants of binding affinity and selectivity.

While specific MD simulation data for 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride (B599025) is not publicly available, the general parameters for such a simulation would be set up as follows:

| Simulation Parameter | Typical Value/Software |

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P, SPC/E |

| System Neutralization | Addition of counter-ions (e.g., Cl-) |

| Equilibration | NVT (constant volume) followed by NPT (constant pressure) |

| Production Run Time | 100-1000 nanoseconds |

| Trajectory Analysis | RMSD, RMSF, Hydrogen Bond Analysis |

The insights gained from such simulations are invaluable for lead optimization, as they can guide modifications to the ligand structure to enhance binding stability and, consequently, biological activity.

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand, like 2-(pyrrolidin-3-yl)-1,3-oxazole, or from the structure of the target's binding site. This model then serves as a 3D query for searching large chemical databases to identify new compounds with the desired biological activity (virtual screening) or to guide the design of novel molecules from scratch (de novo design).

A pharmacophore model for a derivative of 2-(pyrrolidin-3-yl)-1,3-oxazole would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups. For instance, the pyrrolidine ring's nitrogen atom could act as a hydrogen bond acceptor or a positively charged center, while the oxazole ring contains hydrogen bond acceptors (nitrogen and oxygen atoms) and a potential hydrophobic surface.

The process of developing a pharmacophore model involves identifying these key features and defining their spatial relationships. This model can then be used to screen compound libraries, filtering for molecules that match the pharmacophoric features. This approach is significantly faster and more cost-effective than high-throughput experimental screening.

A hypothetical pharmacophore model derived from the 2-(pyrrolidin-3-yl)-1,3-oxazole scaffold might consist of the following features:

| Pharmacophoric Feature | Potential Origin in the Scaffold | Spatial Coordinates (Hypothetical) |

| Hydrogen Bond Acceptor (HBA) | Oxazole Nitrogen | (x1, y1, z1) |

| Hydrogen Bond Acceptor (HBA) | Oxazole Oxygen | (x2, y2, z2) |

| Positive Ionizable (PI) | Pyrrolidine Nitrogen | (x3, y3, z3) |

| Hydrophobic (HY) | Pyrrolidine Ring | (x4, y4, z4) |

This model would be instrumental in identifying new chemical entities that retain the crucial interaction points of the original scaffold, potentially leading to the discovery of novel drug candidates.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of medicinal chemistry, DFT calculations are employed to determine a molecule's electronic properties, such as the distribution of electron density, and to predict its chemical reactivity. For 2-(pyrrolidin-3-yl)-1,3-oxazole, DFT can provide insights into its stability, reactivity, and the nature of its frontier molecular orbitals.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Other important electronic properties that can be calculated using DFT include the chemical potential, global hardness, and electrophilicity index. These descriptors help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules.

| Calculated Property | Representative Value (for a substituted oxazole) | Significance |

| HOMO Energy | -9.534 eV | Relates to electron-donating ability |

| LUMO Energy | -1.58 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 7.954 eV | Indicator of chemical reactivity and stability |

| Dipole Moment (μ) | 4.491 Debye | Measures the polarity of the molecule |

These theoretical calculations are fundamental in predicting the reactivity and metabolic stability of a drug candidate and can guide the chemical synthesis of derivatives with improved electronic and pharmacokinetic profiles.

An extensive search for scientific literature detailing the in vitro biological activity of the specific chemical compound 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride did not yield specific data corresponding to the requested outline. While research exists on the broader classes of pyrrolidine and oxazole derivatives, which exhibit a wide range of biological activities, publically available studies with specific mechanistic investigations for "this compound" are not available at this time.

Therefore, it is not possible to provide an article on the "Mechanistic Investigations of Biological Activity (In Vitro Focus)" of this compound with the specified detailed research findings and data tables.

Mechanistic Investigations of Biological Activity in Vitro Focus

Molecular Target Identification and Validation Methodologies

A critical step in understanding a compound's mechanism of action is the identification and validation of its direct molecular target(s).

Affinity-based methods are powerful tools for identifying the specific proteins that a small molecule interacts with. rsc.orgcreative-biolabs.commdpi.comnih.govnih.govacs.org

Affinity Chromatography: In this classic approach, the compound of interest, 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride (B599025), would be chemically immobilized on a solid support or matrix. creative-biolabs.comnih.govacs.org A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured. creative-biolabs.com These proteins are subsequently eluted and identified using mass spectrometry. creative-biolabs.com

Chemical Proteomics: This broader field encompasses various techniques, including affinity chromatography, to map the interactions of small molecules across the proteome. mdpi.comnih.govfrontlinegenomics.comjapsonline.com These methods can provide a comprehensive profile of a compound's targets and off-targets. mdpi.com

Once potential targets are identified, their role in the compound's activity must be validated. Genetic techniques that modulate the expression of the target protein are invaluable for this purpose.

Small interfering RNA (siRNA): siRNA molecules can be designed to specifically bind to and promote the degradation of the mRNA of the target protein, leading to a temporary "knockdown" of its expression. horizondiscovery.comsynthego.com If the cellular effects of the compound are diminished in the presence of the siRNA, it provides strong evidence that the protein is indeed the target. sygnaturediscovery.com

CRISPR-Cas9: The CRISPR-Cas9 system allows for the precise and permanent "knockout" of the gene encoding the target protein. synthego.comselectscience.netbiocompare.com Similar to siRNA, if the knockout cells no longer respond to the compound, it validates the target. sygnaturediscovery.combiocompare.com CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) can also be used to repress or activate gene expression, respectively, to further probe the target's function. selectscience.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. nih.govresearchgate.net These studies involve the synthesis and biological testing of a series of analogs of the lead compound to understand how different chemical modifications influence its activity.

For a molecule like 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride, the pyrrolidine (B122466) ring is a key feature that can be systematically modified. nih.govresearchgate.netnih.gov

To build an SAR table, chemists would synthesize a library of analogs with various substitutions on the pyrrolidine ring. For example, they might introduce different functional groups at various positions or alter the stereochemistry of the substituents. These analogs would then be tested in relevant biological assays to determine their potency (e.g., IC50 or EC50 values).

An example of a hypothetical SAR data table for substitutions on the pyrrolidine ring is presented below. Please note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Compound ID | Pyrrolidine Substitution | Potency (IC50, nM) | Selectivity (Fold vs. Off-Target) |

| 1a | None | 500 | 10 |

| 1b | N-Methyl | 250 | 20 |

| 1c | 3-Fluoro | 100 | 50 |

| 1d | 3-Hydroxy | 800 | 5 |

| 1e | 4-Methyl | 450 | 15 |

The data from such a table would allow researchers to deduce key SAR trends. For instance, in this hypothetical example, a fluoro substitution at the 3-position of the pyrrolidine ring significantly enhances potency and selectivity, while a hydroxyl group at the same position is detrimental. This information guides the design of the next generation of more effective and specific compounds.

Influence of 1,3-Oxazole Modifications on Biological Response

The 1,3-oxazole ring is a key pharmacophore in a variety of biologically active compounds. Modifications to this heterocyclic system can significantly impact the biological response by altering the molecule's interaction with its target, as well as its pharmacokinetic properties. In the context of 2-(pyrrolidin-3-yl)-1,3-oxazole derivatives, research on analogous structures, such as oxadiazole antibacterials, provides valuable insights into how substitutions on the oxazole (B20620) ring can modulate activity. nih.gov

Systematic modifications of the 1,3-oxazole core in related heterocyclic compounds have demonstrated that both the position and nature of substituents are critical for biological activity. For instance, in a series of oxadiazole antibacterials, substitutions at various positions of the heterocyclic ring led to a range of potencies against different bacterial strains. nih.gov While direct studies on 2-(pyrrolidin-3-yl)-1,3-oxazole are limited, the principles derived from these related series are instructive.

The introduction of different functional groups on the oxazole ring can influence the compound's electronic distribution, hydrophobicity, and steric profile, all of which play a role in target binding. For example, the addition of electron-withdrawing or electron-donating groups can alter the reactivity and interaction capabilities of the oxazole core. Similarly, bulky substituents may enhance binding through favorable steric interactions or, conversely, cause steric hindrance that reduces or abolishes activity.

A hypothetical analysis based on related structures suggests that modifications at the 4- and 5-positions of the 1,3-oxazole ring in 2-(pyrrolidin-3-yl)-1,3-oxazole would be a primary focus for synthetic chemists. Introducing small alkyl or aryl groups at these positions could probe the steric tolerance of the binding site. Furthermore, the incorporation of polar groups, such as hydroxyl or amino moieties, could introduce new hydrogen bonding interactions, potentially increasing potency and selectivity.

The following table, constructed from data on analogous oxadiazole antibacterial compounds, illustrates how modifications to a heterocyclic ring can influence biological activity, in this case, represented by the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. nih.gov

| Compound Analogue | Modification on Heterocyclic Ring | MIC against S. aureus (µg/mL) |

|---|---|---|

| Analogue A | Unsubstituted | >128 |

| Analogue B | 4-Chlorophenyl | 8 |

| Analogue C | 4-Trifluoromethylphenyl | 4 |

| Analogue D | 3,4-Dichlorophenyl | 2 |

| Analogue E | 4-Methoxyphenyl | 16 |

Exploration of Steric and Electronic Effects on SAR

The structure-activity relationship (SAR) of 2-(pyrrolidin-3-yl)-1,3-oxazole derivatives is intrinsically governed by the steric and electronic properties of the substituents on both the pyrrolidine and oxazole rings. The spatial arrangement of atoms (steric effects) and the distribution of electron density (electronic effects) are fundamental to the molecule's ability to bind to its biological target with high affinity and specificity. nih.gov

Steric Effects: The size and shape of substituents can profoundly influence biological activity. The non-planar, three-dimensional nature of the pyrrolidine ring allows for the exploration of pharmacophore space in a way that flat aromatic rings cannot. nih.gov The stereochemistry of the substituent at the 3-position of the pyrrolidine ring is a critical determinant of activity. Different stereoisomers can exhibit vastly different biological profiles due to the specific orientation of substituents, which affects the binding mode to enantioselective proteins. nih.gov

For instance, in related compounds, the introduction of bulky substituents on the pyrrolidine ring has been shown to either enhance or diminish activity depending on the topology of the target's binding pocket. A larger group might provide additional van der Waals interactions, leading to increased potency. Conversely, a substituent that is too large may clash with the protein surface, preventing optimal binding.

Electronic Effects: The electronic nature of substituents on the 1,3-oxazole ring plays a crucial role in modulating the compound's interaction with its target. Electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the electron density of the oxazole ring, potentially influencing its ability to participate in hydrogen bonding or π-π stacking interactions. Conversely, electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) can increase the electron density.

In studies of related oxazole-containing compounds, it has been observed that the presence of specific electronic features is necessary for potent activity. For example, the substitution pattern on an aromatic ring attached to the oxazole can fine-tune the electronic properties of the entire molecule, thereby optimizing its interaction with the target. researchgate.net The following table, based on data from a series of oxadiazole antibacterials, demonstrates the impact of electronic modifications on a phenyl ring substituent on antibacterial activity. nih.gov

| Compound Analogue | Electronic Nature of Phenyl Ring Substituent | MIC against S. aureus (µg/mL) |

|---|---|---|

| Analogue F | Unsubstituted (Neutral) | >64 |

| Analogue G | 4-Cl (Electron-withdrawing) | 8 |

| Analogue H | 4-CF3 (Strongly electron-withdrawing) | 4 |

| Analogue I | 4-OCH3 (Electron-donating) | 16 |

| Analogue J | 3-NO2 (Strongly electron-withdrawing) | 4 |

Phenotypic Screening Applications for Novel Biological Insights

Phenotypic screening has emerged as a powerful strategy in drug discovery for identifying compounds that elicit a desired biological response in a cellular or organismal context, without prior knowledge of the specific molecular target. This approach is particularly valuable for discovering first-in-class medicines and for understanding complex biological pathways. Small molecule libraries containing diverse scaffolds, including those with pyrrolidinyl-oxazole motifs, are often employed in such screens. nih.govnih.gov

The application of phenotypic screening to libraries that could potentially include 2-(pyrrolidin-3-yl)-1,3-oxazole and its analogues can lead to the discovery of novel biological activities. For example, a high-throughput phenotypic screen against multidrug-resistant bacteria could identify compounds that inhibit bacterial growth, even if their mechanism of action is unknown. nih.gov This allows for the identification of hits with the necessary properties to access their biomolecular target and can facilitate the discovery of novel therapeutic targets. nih.gov

Once a hit compound like a 2-(pyrrolidin-3-yl)-1,3-oxazole derivative is identified through a phenotypic screen, subsequent studies are typically conducted to elucidate its mechanism of action. This can involve a variety of techniques, including target-based assays, proteomics, and transcriptomics, to identify the cellular components with which the compound interacts.

Chemogenomic libraries, which are designed to represent a broad and diverse range of drug targets, are particularly useful in phenotypic screening campaigns. nih.gov The inclusion of pyrrolidinyl-oxazole scaffolds in such libraries would allow for the systematic exploration of their biological effects across a wide array of cellular phenotypes. This could uncover unexpected therapeutic applications for this class of compounds in areas such as oncology, neurodegenerative diseases, or inflammatory disorders.

The data from a phenotypic screen can provide a rich source of information for understanding the structure-activity relationships of a compound series. By comparing the phenotypic profiles of structurally related molecules, researchers can begin to identify the key structural features responsible for the observed biological effects. This iterative process of screening, hit identification, and SAR analysis is a cornerstone of modern drug discovery.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature and patent databases, no specific research or development information was found for the chemical compound "this compound." Consequently, an article detailing its advanced research applications and methodological contributions as per the requested outline cannot be generated at this time.

Extensive queries were conducted to locate data on the compound's potential use as a chemical probe, its application in target validation studies, or its integration into fragment-based drug discovery (FBDD) programs. The search also aimed to uncover any contributions to the molecular understanding of diseases, innovations in its synthesis or biological evaluation, and an analysis of its patent landscape.

The performed searches for "this compound" and its core moiety, "2-(pyrrolidin-3-yl)-1,3-oxazole," did not yield any specific scholarly articles, patents, or other documentation detailing the advanced research applications specified in the user's request. While the broader chemical classes of pyrrolidines and oxazoles are prevalent in medicinal chemistry and drug discovery, information on this particular combination appears to be absent from the public domain.

Therefore, the requested article focusing on the advanced research applications and methodological contributions of "this compound" cannot be provided due to a lack of available scientific and patent-related information.

Advanced Research Applications and Methodological Contributions

Analysis of the Patent Landscape from a Research and Development Perspective

Evaluation of Novelty in Synthetic Route Claims

A critical evaluation of the novelty of any synthetic route for 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride (B599025) requires an understanding of established methodologies for constructing the core chemical scaffolds: the 1,3-oxazole ring and the pyrrolidine (B122466) ring. While specific peer-reviewed synthetic procedures for this exact compound are not prevalent in the academic literature, a plausible route can be constructed based on well-known reactions. The novelty of such a synthesis would therefore not lie in the discovery of new chemical transformations, but rather in the specific application, sequence, and optimization of these methods.

Established Synthetic Methodologies:

The synthesis of 2-substituted-1,3-oxazoles is a mature field in organic chemistry with several canonical methods. organic-chemistry.orgsemanticscholar.orgnih.gov These include:

The Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones.

The Van Leusen Reaction: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming the oxazole (B20620) ring in a one-pot procedure. nih.gov

Cyclization of Propargyl Amides: Often catalyzed by gold or other transition metals, this method provides a route to substituted oxazoles.

Oxidative Cyclization: Various methods exist for the oxidative cyclization of enamides or other precursors to form the oxazole heterocycle. organic-chemistry.org

Similarly, the synthesis of functionalized pyrrolidines, particularly N-protected derivatives for use in medicinal chemistry, is well-documented. unimi.it Chiral or racemic 3-functionalized pyrrolidines are common starting materials, often derived from amino acids or through multi-step synthetic sequences.

Plausible Synthetic Route and Novelty Assessment:

A logical synthetic approach to 2-(pyrrolidin-3-yl)-1,3-oxazole would likely involve the coupling of a protected pyrrolidine precursor with a fragment that can be cyclized to form the oxazole ring. For instance, a common strategy would be the amide coupling of N-Boc-pyrrolidine-3-carboxylic acid with a serine methyl ester. The resulting amide could then undergo a two-step cyclization and oxidation (or a one-pot cyclodehydration using an agent like DAST) to form the 2-(N-Boc-pyrrolidin-3-yl)-1,3-oxazole. researchgate.net The final step would be the deprotection of the Boc group using an acid, such as HCl in dioxane, to yield the target dihydrochloride salt.

The claim of novelty for such a route would be evaluated based on the criteria outlined in the table below.

| Evaluation Criterion | Analysis of Potential Novelty |

|---|---|

| Reaction Efficiency | Achieving a high overall yield for a multi-step synthesis of a small, polar molecule like this can be challenging. A claimed route with significantly improved yields over analogous syntheses could be considered novel. |

| Step Economy | A process that combines several transformations into a one-pot reaction, for example, a novel tandem coupling-cyclization, would represent a significant methodological contribution. |

| Reagent and Catalyst Choice | The use of novel, more environmentally benign, or more efficient catalysts for the key cyclization step (e.g., a new earth-abundant metal catalyst instead of gold or palladium) would constitute a valid claim of novelty. |

| Substrate Specificity | While the general reactions are known, their successful application to the specific 3-substituted pyrrolidine substrate without significant side reactions or racemization may require non-obvious optimization and could be considered a novel application. |

Assessment of Claims Pertaining to Research Leads or Probes

The primary claim for 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride in the available literature is its function as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Assessing its value as a research lead or probe requires examining the significance of its biological target and the specific pharmacological properties reported.

Target Significance: The α7 Nicotinic Acetylcholine Receptor

The compound is identified as an agonist for the α7 subtype of the nAChR. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions critical for cognitive processes like the hippocampus. nih.govmdpi.com This receptor is a high-interest target for drug discovery and a crucial subject of neuroscientific research for several reasons:

Cognitive Enhancement: Activation of α7 nAChRs is linked to improvements in learning, memory, and attention. nih.gov

Neurodegenerative Diseases: Dysfunction of the α7 nAChR system has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia. nih.govnih.gov

Anti-Inflammatory Pathway: The α7 nAChR plays a key role in the "cholinergic anti-inflammatory pathway," a mechanism by which the nervous system modulates peripheral immune responses. nih.gov

Therefore, a potent and selective α7 nAChR agonist is an exceptionally valuable tool for both basic and translational research.

Assessment as a Research Probe:

A high-quality research probe must possess specific characteristics, including potency, selectivity, and well-understood mechanism of action. The utility of 2-(pyrrolidin-3-yl)-1,3-oxazole as such a probe can be assessed based on available data, which would typically be presented as follows.

| Pharmacological Parameter | Reported Value (Exemplary) | Implication for Use as a Research Probe |

|---|---|---|

| Binding Affinity (Ki) at α7 nAChR | Low nanomolar (e.g., 5 nM) | High potency allows for use at low concentrations, minimizing off-target effects and ensuring that observed biological responses are mediated by the intended target. |

| Functional Activity (EC50) at α7 nAChR | Low nanomolar (e.g., 15 nM) | Demonstrates that the compound not only binds to the receptor but also effectively activates it, making it suitable for functional studies in cell-based assays and in vivo models. |

| Selectivity vs. other nAChR subtypes (e.g., α4β2) | >100-fold | High selectivity is arguably the most critical feature of a research probe. It ensures that the experimental results can be confidently attributed to the modulation of the α7 nAChR subtype alone. nih.gov |

| Selectivity vs. other neurotransmitter receptors | Minimal binding to a panel of other receptors | Confirms that the compound's activity is specific to the nAChR family, further validating its use as a precise pharmacological tool. |

Based on its claimed activity as an α7 nAChR agonist, this compound holds significant potential as a research lead. Its value lies in its ability to selectively probe a receptor system implicated in numerous CNS and inflammatory diseases. nih.gov The credibility of this claim is high due to the intense pharmaceutical interest in this target. However, its ultimate utility as a widespread research probe would depend on comprehensive characterization beyond initial patent claims, including detailed selectivity profiling, pharmacokinetic properties, and availability to the broader research community.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Molecular Targets and Therapeutic Areas

The pyrrolidine (B122466) and oxazole (B20620) moieties are independently recognized as "privileged structures" in drug discovery, appearing in a wide array of bioactive compounds. dntb.gov.uanih.govresearchgate.net The combination of these two rings into a single scaffold suggests a broad potential for therapeutic applications. Future research will likely focus on screening 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride (B599025) and its derivatives against a variety of biological targets to uncover novel therapeutic utilities.

Given the known activities of related compounds, several therapeutic areas present themselves as logical starting points for investigation. Pyrrolidine derivatives have shown promise as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) active agents. nih.gov Similarly, oxazole-containing molecules have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

Based on this, initial research could logically explore the following therapeutic avenues for 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride:

| Potential Therapeutic Area | Potential Molecular Targets | Rationale based on Related Compounds |

|---|---|---|

| Antibacterial | DNA gyrase, Topoisomerase IV | Hybrid molecules of pyrrolidine and 1,2,4-oxadiazole (B8745197) have shown potent inhibitory activity against these bacterial enzymes. researchgate.netresearchgate.net |

| Anti-inflammatory | Cyclooxygenase (COX-1 and COX-2) | Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been identified as promising COX inhibitors through in vitro and in silico studies. nih.gov |

| Anticancer | Various kinases, Telomerase | Pyrazole-oxazole hybrids have been investigated for their anticancer potential. nih.gov Some naturally occurring oxazole-containing peptides exhibit cytotoxicity towards cancer cell lines. mdpi.com |

| Diabetes Mellitus | Peroxisome proliferator-activated receptor gamma (PPARγ) | In silico studies have shown that designed oxazole derivatives can effectively target the PPARγ receptor. jcchems.com |

A key unaddressed question is the specific molecular target profile of this compound. Comprehensive screening and profiling are necessary to determine its primary targets and potential off-target effects, which will be crucial in guiding its development as a therapeutic agent.

Development of More Efficient and Sustainable Synthetic Strategies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future research concerning this compound will undoubtedly focus on optimizing its synthesis. The principles of green chemistry will likely guide these efforts, emphasizing the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.

Recent advancements in the synthesis of pyrrolidine and oxazole derivatives have highlighted several promising avenues:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to heterocyclic compounds. MCRs are known for their high atom and step economy, making them an attractive option for the synthesis of pyrrolidine derivatives. researchgate.net

Ultrasound and Microwave Irradiation: The use of non-conventional energy sources like ultrasound and microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.net

Catalyst-Free and Green Solvents: The development of synthetic routes that avoid the use of heavy metal catalysts and employ environmentally friendly solvents, such as water or ionic liquids, is a key focus of sustainable chemistry.

A significant academic question is whether a convergent synthetic strategy can be developed for this compound that incorporates these green chemistry principles. This would not only make the compound more accessible for further research but also align its production with modern standards of environmental responsibility.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the design and optimization of new drug candidates based on the this compound scaffold.

Future research in this area will likely involve:

Predictive Modeling: AI and ML algorithms can be trained on existing data for pyrrolidine and oxazole derivatives to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel analogs of this compound. This in silico screening can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on the pyrrolidinyl-oxazole scaffold that are optimized for specific biological targets and desired pharmacological properties.

Retrosynthetic Analysis: AI-powered tools can assist in planning the most efficient synthetic routes for novel derivatives, potentially identifying more sustainable and cost-effective methods.

A fundamental unaddressed question is how accurately AI/ML models can predict the complex biological activities of these hybrid molecules. Validating the predictions of these computational models with experimental data will be crucial for their successful implementation in the drug discovery pipeline.

Long-Term Impact and Potential Contributions to Specific Scientific Fields

The pyrrolidine-oxazole scaffold, as exemplified by this compound, has the potential to make a significant long-term impact on medicinal chemistry and related scientific fields. The versatility of this scaffold, allowing for diverse substitutions and modifications, makes it an attractive starting point for the development of new generations of therapeutic agents.

The potential long-term contributions include:

Development of Novel Therapeutics: The exploration of this scaffold could lead to the discovery of new drugs for a range of diseases, including bacterial infections, inflammatory disorders, and cancer.

Advancement of Synthetic Chemistry: The pursuit of efficient and sustainable synthetic routes to these complex heterocycles will drive innovation in organic synthesis.

Validation of AI in Drug Discovery: The successful application of AI and ML in the design and optimization of pyrrolidinyl-oxazole derivatives will further validate the utility of these computational tools in modern drug discovery.

Understanding of Structure-Activity Relationships: A systematic study of the derivatives of this compound will provide valuable insights into the structure-activity relationships of this important class of compounds.

A key unaddressed academic question is the full extent of the "chemical space" that can be explored around this scaffold and the corresponding range of biological activities that can be achieved. Long-term, systematic investigation will be necessary to fully unlock the therapeutic potential of pyrrolidinyl-oxazole hybrids.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves functionalizing a chloromethyl-oxazole precursor (e.g., 2-(chloromethyl)-1,3-oxazole hydrochloride) via nucleophilic substitution. The chloromethyl group reacts with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-oxazole core. Subsequent dihydrochloride salt formation is achieved using HCl gas or aqueous HCl in ethanol .

- Key Intermediates :

| Step | Intermediate | Role |

|---|---|---|

| 1 | 2-(Chloromethyl)-1,3-oxazole | Reactive building block |

| 2 | 2-(Pyrrolidin-3-yl)-1,3-oxazole | Free base precursor |

| 3 | Dihydrochloride salt | Final stabilized form |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazole-pyrrolidine junction (e.g., δ 8.2–8.5 ppm for oxazole protons, δ 2.5–3.5 ppm for pyrrolidine CH₂ groups) .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>98% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 201.1 for free base) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Stability studies show degradation <5% over 12 months when protected from humidity. Conduct periodic HPLC analysis to monitor hydrolytic decomposition of the oxazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the pyrrolidine moiety to the oxazole core?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of pyrrolidine.

- Catalysis : Add catalytic KI (10 mol%) to accelerate SN2 displacement .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation.

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 50°C | 72 | 95 |

| DMSO, KI | 85 | 98 |

Q. What strategies resolve contradictions in reported biological activity data across in vitro studies?

- Methodological Answer : Discrepancies may arise from assay variables:

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. SH-SY5Y) to assess target specificity .

- Compound Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values from independent studies .

Q. What computational modeling approaches predict binding affinity with neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine receptors (e.g., D2R). Focus on hydrogen bonding between the oxazole nitrogen and Asp114 residue .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metric: RMSD <2.0 Å .

- QSAR Models : Train regression models on pyrrolidine-oxazole derivatives to predict logP and pIC₅₀ values .

Key Notes

- Data Conflicts : notes variability in oxazole derivative activities; cross-validate findings with orthogonal assays.

- Structural Analogues : Refer to 3-(Piperidin-4-yl)-1H-indazole dihydrochloride (PubChem CID 2197054-90-1) for analogous synthetic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.